molecular formula C9H10N2S B1300848 1-Ethyl-1H-benzoimidazole-2-thiol CAS No. 39573-31-4

1-Ethyl-1H-benzoimidazole-2-thiol

Cat. No.: B1300848
CAS No.: 39573-31-4
M. Wt: 178.26 g/mol
InChI Key: UAVKJJWZLWPSMK-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2S. It is a derivative of benzimidazole, featuring an ethyl group at the first position and a thiol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with ethyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with ethyl isothiocyanate to form an intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The ethyl group or the thiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-benzoimidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Benzyl-1H-benzoimidazole-2-thiol
  • 1-Methyl-1H-benzoimidazole-2-thiol
  • 1-Propyl-1H-benzoimidazole-2-thiol

Comparison: 1-Ethyl-1H-benzoimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-ethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKJJWZLWPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353846
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39573-31-4
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-benzimidazole-2-thiol
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